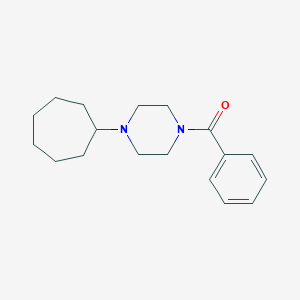
1-Benzoyl-4-cycloheptylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-cycloheptylpiperazine (BHCP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied due to its potential therapeutic properties, particularly its ability to act as a selective agonist for the 5-HT7 receptor. This receptor is known to play a critical role in regulating various physiological processes, including mood, cognition, and sleep.
Mechanism of Action
1-Benzoyl-4-cycloheptylpiperazine acts as a selective agonist for the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and acetylcholine. 1-Benzoyl-4-cycloheptylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-cycloheptylpiperazine has been shown to exert anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and sleep quality. These effects are thought to be mediated by the activation of the 5-HT7 receptor, which regulates various physiological processes, including mood, cognition, and sleep.
Advantages and Limitations for Lab Experiments
1-Benzoyl-4-cycloheptylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor. It also has a relatively long half-life, which allows for sustained effects in animal models. However, 1-Benzoyl-4-cycloheptylpiperazine has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at higher doses.
Future Directions
For 1-Benzoyl-4-cycloheptylpiperazine research include further investigation of its therapeutic potential for the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, research is needed to better understand the underlying mechanisms of action of 1-Benzoyl-4-cycloheptylpiperazine and its effects on various physiological processes. Further optimization of the synthesis method and development of novel analogs may also be pursued to improve the potency, selectivity, and pharmacokinetic properties of 1-Benzoyl-4-cycloheptylpiperazine.
Synthesis Methods
1-Benzoyl-4-cycloheptylpiperazine can be synthesized through a multistep process involving the reaction of cycloheptylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction with phosgene to yield the final product. This method has been optimized to produce high yields of 1-Benzoyl-4-cycloheptylpiperazine with high purity.
Scientific Research Applications
1-Benzoyl-4-cycloheptylpiperazine has been extensively studied for its potential therapeutic properties, particularly its ability to act as a selective agonist for the 5-HT7 receptor. This receptor is known to play a critical role in regulating various physiological processes, including mood, cognition, and sleep. 1-Benzoyl-4-cycloheptylpiperazine has been shown to exert anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of various psychiatric disorders.
properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-12-19(13-15-20)17-10-6-1-2-7-11-17/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI Key |
GJQCANDRTQADMJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)